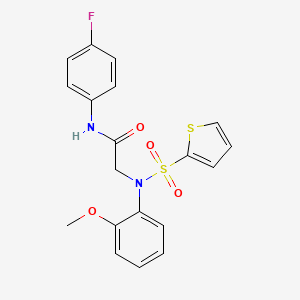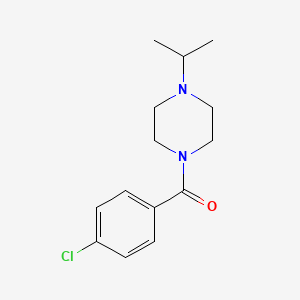
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide, also known as FMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. FMT is a member of the class of sulfonamides and is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors.
Wirkmechanismus
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide works by inhibiting the activity of CA IX, an enzyme that is overexpressed in many solid tumors. CA IX plays a crucial role in the regulation of pH in cancer cells, which is necessary for their survival and growth. By inhibiting CA IX, this compound disrupts the pH regulation in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on CA IX, with an IC50 value of 0.43 μM. It has also been shown to inhibit the growth of glioblastoma cells in vitro and in vivo. This compound has low toxicity and is well-tolerated in animal models, indicating its potential as a safe and effective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide is its specificity for CA IX, which makes it a promising candidate for the development of targeted cancer therapies. However, this compound has some limitations for lab experiments, such as its low solubility in water and its tendency to form aggregates in solution. These limitations can make it challenging to study the compound in vitro and in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide. One potential direction is the development of this compound-based targeted cancer therapies. Another direction is the investigation of this compound's potential as a treatment for other diseases, such as cystic fibrosis and osteoporosis, which are also associated with abnormal pH regulation. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its solubility and stability in solution.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown great potential in medical research as a potential anticancer agent. Its ability to inhibit CA IX, an enzyme that is overexpressed in many solid tumors, makes it a promising candidate for the development of targeted cancer therapies. Further research is needed to optimize the synthesis method of this compound and to investigate its potential as a treatment for other diseases.
Synthesemethoden
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-methoxythiophene-3-sulfonyl chloride to form 4-fluoro-N-(2-methoxythiophene-3-sulfonyl)aniline. This intermediate is then reacted with ethyl chloroacetate and sodium hydride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide has shown great promise in medical research as a potential anticancer agent. Its ability to inhibit CA IX, which is overexpressed in many solid tumors, makes it a promising candidate for the development of targeted cancer therapies. This compound has also been shown to inhibit the growth of glioblastoma cells in vitro and in vivo, indicating its potential as a treatment for brain tumors.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S2/c1-26-17-6-3-2-5-16(17)22(28(24,25)19-7-4-12-27-19)13-18(23)21-15-10-8-14(20)9-11-15/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUGGLHMGWRECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)

![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)



![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)
![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)